7-Allylbenzofuran
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Overview
Description
7-Allylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an allyl group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the Perkin reaction, where salicylaldehyde reacts with allyl bromide in the presence of a base to form the desired benzofuran derivative . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the allyl group onto the benzofuran core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Allylbenzofuran undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated and nitrated benzofuran derivatives.
Scientific Research Applications
7-Allylbenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Allylbenzofuran involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The allyl group may enhance its binding affinity to certain targets, thereby increasing its potency . Additionally, the benzofuran core can interact with cellular components, modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the allyl group.
2-Allylbenzofuran: An isomer with the allyl group at the 2nd position.
7-Methylbenzofuran: A derivative with a methyl group instead of an allyl group at the 7th position.
Uniqueness
7-Allylbenzofuran is unique due to the presence of the allyl group at the 7th position, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-8H,1,4H2 |
InChI Key |
KNESYTDDENDTPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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